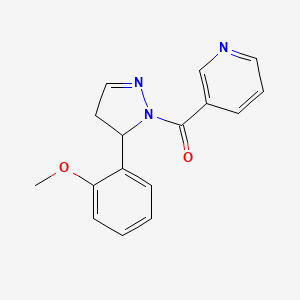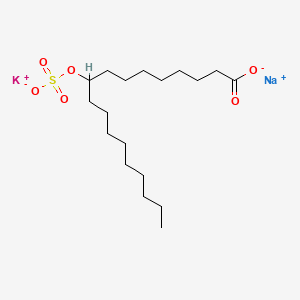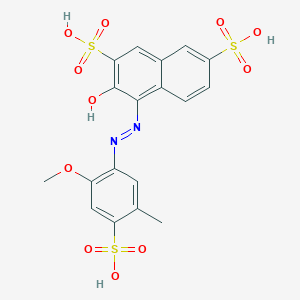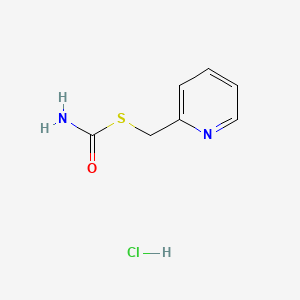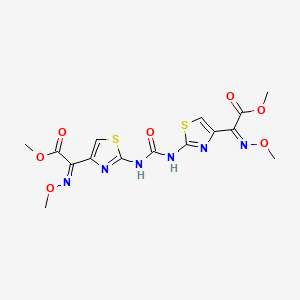
Dimethyl (Z,Z)-2,2'-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is a complex organic compound characterized by its unique structure, which includes thiazole rings and methoxyimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with methoxyimino compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl carbonate: A simpler compound with similar functional groups but lacking the thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring structure, which may have similar chemical properties.
Uniqueness
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is unique due to its combination of thiazole rings and methoxyimino groups, which confer distinct chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
84245-84-1 |
|---|---|
Molekularformel |
C15H16N6O7S2 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
methyl (2Z)-2-methoxyimino-2-[2-[[4-[(Z)-N-methoxy-C-methoxycarbonylcarbonimidoyl]-1,3-thiazol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H16N6O7S2/c1-25-11(22)9(20-27-3)7-5-29-14(16-7)18-13(24)19-15-17-8(6-30-15)10(21-28-4)12(23)26-2/h5-6H,1-4H3,(H2,16,17,18,19,24)/b20-9-,21-10- |
InChI-Schlüssel |
ODMJIQJYAXNIBW-UPVMUGGESA-N |
Isomerische SMILES |
COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)OC |
Kanonische SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)NC2=NC(=CS2)C(=NOC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







